molecular formula C17H24O5 B1325997 Ethyl 7-(3,4-dimethoxyphenyl)-7-oxoheptanoate CAS No. 898758-56-0

Ethyl 7-(3,4-dimethoxyphenyl)-7-oxoheptanoate

Cat. No.: B1325997
CAS No.: 898758-56-0
M. Wt: 308.4 g/mol
InChI Key: CGMPDMJZKOMAJX-UHFFFAOYSA-N
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Description

Ethyl 7-(3,4-dimethoxyphenyl)-7-oxoheptanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a 3,4-dimethoxyphenyl group attached to a heptanoate chain with a keto group at the seventh position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-(3,4-dimethoxyphenyl)-7-oxoheptanoate typically involves the esterification of 7-(3,4-dimethoxyphenyl)-7-oxoheptanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is refluxed to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(3,4-dimethoxyphenyl)-7-oxoheptanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.

    Substitution: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed

    Oxidation: 7-(3,4-dimethoxyphenyl)-7-oxoheptanoic acid.

    Reduction: 7-(3,4-dimethoxyphenyl)-7-hydroxyheptanoate.

    Substitution: 7-(3,4-dimethoxyphenyl)-7-oxoheptanoic acid and ethanol.

Scientific Research Applications

Ethyl 7-(3,4-dimethoxyphenyl)-7-oxoheptanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: It can be utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 7-(3,4-dimethoxyphenyl)-7-oxoheptanoate involves its interaction with specific molecular targets. The compound’s ester group can undergo hydrolysis to release the active 7-(3,4-dimethoxyphenyl)-7-oxoheptanoic acid, which can then participate in various biochemical pathways. The keto group may also play a role in its reactivity, facilitating interactions with enzymes and other proteins.

Comparison with Similar Compounds

Ethyl 7-(3,4-dimethoxyphenyl)-7-oxoheptanoate can be compared with other similar compounds such as:

    3,4-Dimethoxyphenethylamine: This compound is an analogue of dopamine and has different biological activities.

    (3,4-Dimethoxyphenyl)acetyl chloride: Used in organic synthesis, it has a similar aromatic structure but different functional groups.

    4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone: This compound has applications in medicinal chemistry and exhibits different biological properties.

Properties

IUPAC Name

ethyl 7-(3,4-dimethoxyphenyl)-7-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O5/c1-4-22-17(19)9-7-5-6-8-14(18)13-10-11-15(20-2)16(12-13)21-3/h10-12H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGMPDMJZKOMAJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C1=CC(=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10645825
Record name Ethyl 7-(3,4-dimethoxyphenyl)-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898758-56-0
Record name Ethyl 7-(3,4-dimethoxyphenyl)-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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